

Head-to-Head Comparison: K-604 and CI-1011 in ACAT Inhibition

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Compound of Interest

Compound Name: K-604

Cat. No.: B1244995

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This guide provides a comprehensive, data-driven comparison of two prominent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors: **K-604** and CI-1011 (Avasimibe). This document synthesizes publicly available experimental data to objectively evaluate their performance, mechanisms of action, and potential therapeutic applications.

Executive Summary

K-604 and CI-1011 are both inhibitors of ACAT, a key enzyme in cellular cholesterol metabolism. However, they exhibit distinct profiles in terms of selectivity, potency, and clinical development history. **K-604** is a potent and highly selective inhibitor of ACAT-1, the predominant isoform in macrophages and the brain. In contrast, CI-1011 is a non-selective inhibitor of both ACAT-1 and ACAT-2. While CI-1011 underwent clinical trials for atherosclerosis, it ultimately did not demonstrate sufficient efficacy. **K-604**, while also investigated for cardiovascular diseases, is now gaining attention for its potential in neurodegenerative disorders like Alzheimer's disease and in oncology.

Comparative Data

The following tables summarize the key quantitative data for **K-604** and CI-1011 based on available literature.

Table 1: In Vitro Inhibitory Activity

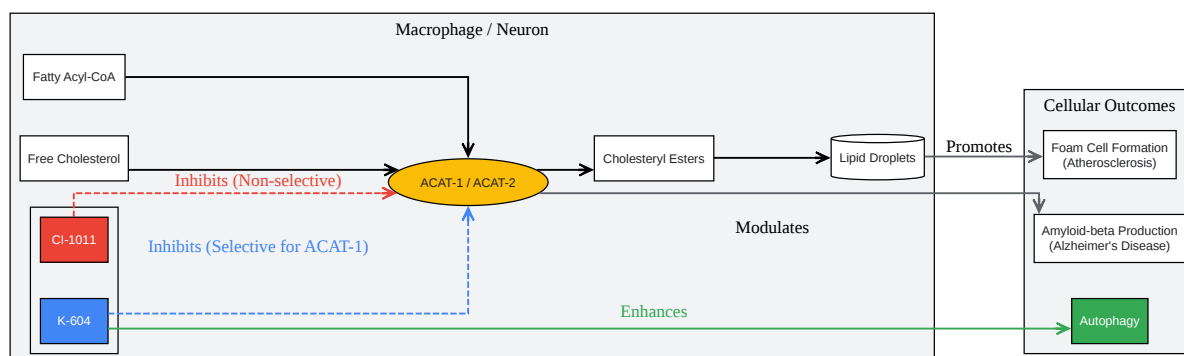
Parameter	K-604	CI-1011 (Avasimibe)	References
Target(s)	ACAT-1	ACAT-1 and ACAT-2	[1] [2]
IC50 (ACAT-1)	0.45 μ M	24 μ M	[1]
IC50 (ACAT-2)	102.85 μ M	9.2 μ M	[1]
Selectivity (ACAT-1 vs ACAT-2)	~229-fold	Non-selective	[1]
Ki (ACAT-1)	0.378 μ M (competitive with oleoyl-CoA)	20 μ M	[3]
Ki (ACAT-2)	Not Reported	20 μ M	[3]
Inhibition of Cholesterol Esterification in Human Macrophages (IC50)	68 nM	Not directly reported in a comparable manner	[4]

Table 2: In Vivo Effects and Clinical Status

Parameter	K-604	CI-1011 (Avasimibe)	References
Primary Therapeutic Areas Investigated	Atherosclerosis, Alzheimer's Disease, Glioblastoma	Atherosclerosis, Hyperlipidemia	[2] [5]
Effect on Atherosclerotic Lesions	Suppresses fatty streak lesions in hamsters and reduces macrophage area in apoE-knockout mice. [6] [7]	Reduces aortic fatty streak area in hamsters and can reverse diffuse brain amyloid pathology in transgenic mice. [5] [8]	[6] [5] [7] [8]
Effect on Plasma Cholesterol	Does not significantly affect plasma cholesterol levels at doses effective against atherosclerosis. [7]	Lowers plasma total cholesterol, LDL-C, and triglycerides in various animal models. [5]	[5] [7]
Clinical Development Status	Investigational	Failed Phase III trials for coronary atherosclerosis. [9]	[2] [3]

Mechanism of Action and Signaling Pathways

Both **K-604** and CI-1011 function by inhibiting ACAT, which catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By blocking this process, these inhibitors can modulate cellular cholesterol homeostasis, impacting processes like foam cell formation in atherosclerosis and amyloid-beta production in Alzheimer's disease.



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Figure 1: Mechanism of ACAT Inhibition by **K-604** and CI-1011.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating ACAT inhibitors.

In Vitro ACAT Activity Assay

This protocol is a common method for determining the inhibitory potency of compounds against ACAT enzymes.

Objective: To measure the IC₅₀ of **K-604** and CI-1011 against ACAT-1 and ACAT-2.

Materials:

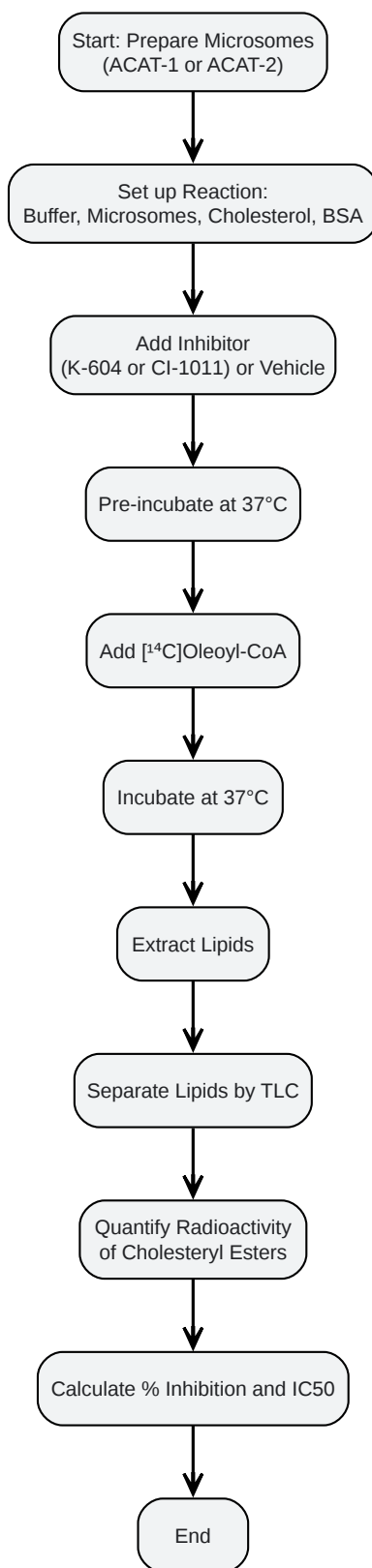
- Microsomal fractions from cells expressing human ACAT-1 or ACAT-2.
- [¹⁴C]Oleoyl-CoA (radiolabeled substrate).

- Unlabeled cholesterol.
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
- **K-604** and CI-1011 dissolved in DMSO.
- Bovine Serum Albumin (BSA).
- Thin-layer chromatography (TLC) plates and developing solvents.
- Scintillation counter.

Procedure:

- **Enzyme Preparation:** Prepare microsomal fractions from cultured cells (e.g., Sf9 or CHO cells) overexpressing either human ACAT-1 or ACAT-2.
- **Reaction Setup:** In a microcentrifuge tube, combine the assay buffer, a standardized amount of microsomal protein, BSA, and unlabeled cholesterol.
- **Inhibitor Addition:** Add varying concentrations of **K-604** or CI-1011 to the reaction tubes. Include a vehicle control (DMSO). Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.
- **Reaction Initiation:** Start the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA.
- **Incubation:** Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
- **Lipid Extraction:** Stop the reaction and extract the lipids using a solvent mixture like chloroform:methanol (2:1).
- **TLC Separation:** Spot the extracted lipids onto a TLC plate and separate the cholesteryl esters from the free fatty acids using an appropriate solvent system.
- **Quantification:** Visualize the radioactive spots, scrape the cholesteryl ester bands, and quantify the radioactivity using a scintillation counter.

- Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.



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